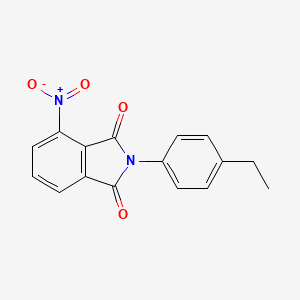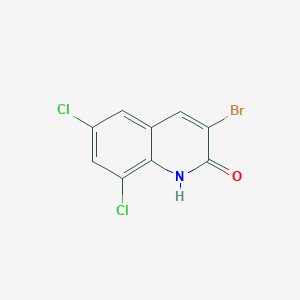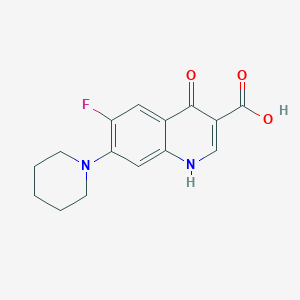
6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone family. This compound is structurally related to ciprofloxacin, a well-known antibiotic. The presence of the piperidin-1-yl group at the 7th position and the fluoro group at the 6th position enhances its biological activity, making it a potent antibacterial agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide.
Refluxing: This intermediate is refluxed with methanol and concentrated sulfuric acid.
Addition of Hydrazine Hydrate: An equimolar quantity of hydrazine hydrate is added to the reaction mixture.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinolone ring, affecting its biological activity.
Substitution: Substitution reactions at the fluoro or piperidin-1-yl groups can lead to the formation of new derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of quinolone N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinolones.
Aplicaciones Científicas De Investigación
6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing novel quinolone derivatives.
Biology: Studied for its antibacterial properties against Gram-positive and Gram-negative bacteria.
Medicine: Potential use in developing new antibiotics to combat resistant bacterial strains.
Industry: Utilized in the production of antimicrobial agents for various applications.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves:
Inhibition of DNA Gyrase: The compound targets bacterial DNA gyrase, an enzyme essential for DNA replication.
Inhibition of Topoisomerase IV: It also inhibits topoisomerase IV, preventing the separation of replicated DNA strands.
Molecular Targets: The primary targets are bacterial enzymes involved in DNA replication and repair.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid.
Norfloxacin: 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid.
Levofloxacin: 1-Cyclopropyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Uniqueness
6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to:
Piperidin-1-yl Group: The presence of the piperidin-1-yl group at the 7th position enhances its antibacterial activity.
Fluoro Group: The fluoro group at the 6th position increases its potency against a broad spectrum of bacteria.
Propiedades
Fórmula molecular |
C15H15FN2O3 |
|---|---|
Peso molecular |
290.29 g/mol |
Nombre IUPAC |
6-fluoro-4-oxo-7-piperidin-1-yl-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H15FN2O3/c16-11-6-9-12(17-8-10(14(9)19)15(20)21)7-13(11)18-4-2-1-3-5-18/h6-8H,1-5H2,(H,17,19)(H,20,21) |
Clave InChI |
FYKPOMKIWDVCFG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


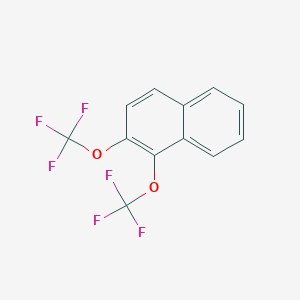
![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)

![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
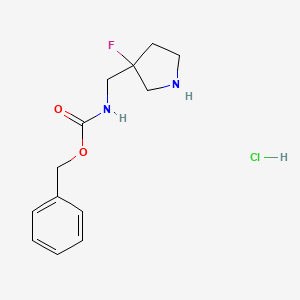
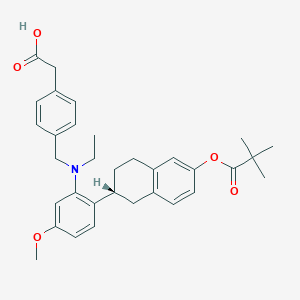
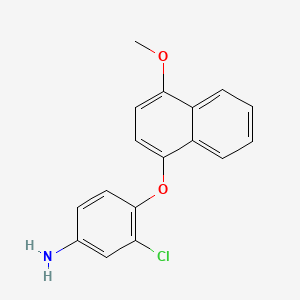
![ethyl (3S,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B15062979.png)
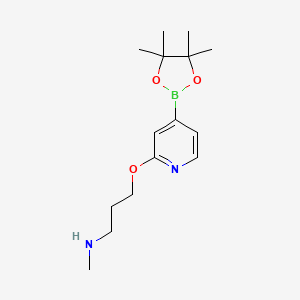
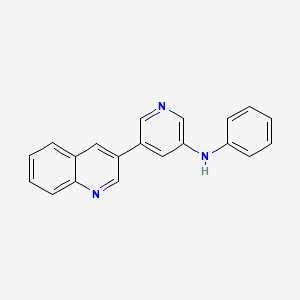
![5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15062996.png)
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
